molecular formula C17H17N3O B12890524 5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole CAS No. 85303-91-9

5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole

Cat. No.: B12890524
CAS No.: 85303-91-9
M. Wt: 279.34 g/mol
InChI Key: KDHPVMSRQLEZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole (CAS 69095-72-3, molecular formula C₁₆H₁₅N₃O) is an s-triazole derivative featuring a methoxy group at the meta position of the phenyl ring (m-methoxyphenyl) and a 2,4-dimethylphenyl (2,4-xylyl) substituent at position 3 . Its molecular weight is 265.34 g/mol, and it is classified as a reproductive toxicant based on animal studies, with reported effects on fertility and post-implantation mortality in rodents at low doses (e.g., TDLo = 50 mg/kg in rats via subcutaneous exposure) .

For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are synthesized using cesium carbonate as a base and sodium borohydride for ketone reduction .

Properties

CAS No.

85303-91-9

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H17N3O/c1-11-7-8-15(12(2)9-11)17-18-16(19-20-17)13-5-4-6-14(10-13)21-3/h4-10H,1-3H3,(H,18,19,20)

InChI Key

KDHPVMSRQLEZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of s-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected s-Triazole Derivatives
Compound Name Substituents (Position 3 and 5) Key Structural Features References
5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole 3: 2,4-xylyl; 5: m-methoxyphenyl Electron-donating methoxy and methyl groups
5-(3,4,5-Trimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole 3: substituted methylthio; 5: trimethoxyphenyl Three methoxy groups enhance hydrophilicity
5-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole 3: benzodioxinylmethylsulfanyl; 5: 4-chlorophenyl Chlorine and sulfur groups for bioactivity
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Fused thiazole-triazole ring; 5: difluorophenyl Fluorine atoms enhance metabolic stability

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl in 2,4-xylyl) increase lipophilicity and may enhance membrane permeability but can also elevate toxicity, as seen in the reproductive effects of the target compound .
  • Halogen substituents (e.g., Cl, F) improve binding to hydrophobic pockets in enzymes or receptors. For example, 4-chlorophenyl derivatives exhibit antimicrobial activity , while difluorophenyl analogues show enhanced pharmacokinetic profiles .
  • Sulfur-containing groups (e.g., methylthio, benzodioxinylmethylsulfanyl) contribute to antioxidant and enzyme-inhibitory activities .

Key Findings :

  • The target compound lacks reported therapeutic efficacy but shows significant reproductive toxicity, contrasting with derivatives like 3-mercapto-triazoles, which are bioactive against cancer targets (e.g., JNK inhibitors) .
  • Halogenated triazoles (e.g., 4-chlorophenyl derivatives) demonstrate antimicrobial effects, likely due to interactions with bacterial enzymes or membranes .
  • Structural hybridization (e.g., fluoroquinolone-triazole hybrids) expands applications into antitumor therapy by mimicking DNA-intercalating agents .

Toxicity Profiles

Table 3: Toxicity Data Comparison
Compound Toxicity Profile Species/Exposure Route References
5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole TDLo = 50 mg/kg (subcutaneous, female rats) Reproductive toxicity
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Low cytotoxicity (in silico ADME prediction) Predicted safe for therapeutic use
5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones Designed as low-toxic agents Pharmacological screening in progress

Notable Contrasts:

  • The target compound’s reproductive toxicity is unusual among triazoles, as most derivatives prioritize low toxicity for drug development .
  • In silico studies (e.g., molecular docking and ADME analysis) are increasingly used to pre-screen triazoles for safety, reducing reliance on animal testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.